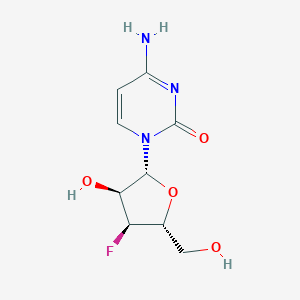
3'-Fluoro-3'-deoxycytidine
概要
説明
3’-Fluoro-3’-deoxycytidine is a fluorinated compound with the molecular formula C9H12FN3O4 . It is also known by other names such as 3’-F-3’-Dc and 3’-F-3’-deoxy-cytidine . It has an average mass of 245.208 Da and a monoisotopic mass of 245.081177 Da .
Synthesis Analysis
The synthesis of 3’-Fluoro-3’-deoxycytidine involves enzymatic processes. The direct formation of the C-F bond by fluorinase is the most effective and promising method . A study on the chemoenzymatic synthesis of fluorinated compounds has shown that cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems are involved .
Molecular Structure Analysis
The molecular structure of 3’-Fluoro-3’-deoxycytidine consists of 4 defined stereocentres . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .
Physical and Chemical Properties Analysis
3’-Fluoro-3’-deoxycytidine has a density of 1.8±0.1 g/cm3, a boiling point of 500.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 51.7±0.5 cm3, a polar surface area of 108 Å2, and a molar volume of 134.1±7.0 cm3 .
科学的研究の応用
抗ウイルス特性
3'-Fluoro-3'-deoxycytidineのようなフッ素化ヌクレオシドは、顕著な抗ウイルス特性を持っています . フッ素原子の挿入は、これらの分子の電子および立体パラメータを変更し、それらの親油性、薬力学、および薬物動態的特性を変えます . これにより、それらはさまざまなウイルス感染症の抑制に効果的になります .
抗がん活性
フッ素化ヌクレオシドは、抗がん療法にも使用されています . それらは、がん細胞の複製に必要な特定の酵素を選択的に標的にするため、効果的な化学療法剤になります .
HIV治療
エミトリシタビンは、2′,3′-ジデオキシ-5-フルオロ-3′-チアシチジン(FTC)の合成エナンチオマーであり、ヒト免疫不全ウイルス(HIV)治療のための最も強力な薬剤の1つです . これは、Emtriva™という名前でライセンスされており、テノフォビルとの組み合わせでTruvada™として知られています .
COVID-19治療
ヌクレオシドベースの薬は、COVID-19感染の治療と根絶に重要な役割を果たしてきました . これらの分子は、重症急性呼吸器症候群コロナウイルス2(SARS-CoV-2)によって引き起こされるパンデミックを克服するのに役立つ重要な支援を提供してきました .
フッ素化化合物の酵素合成
Safety and Hazards
将来の方向性
Fluorinated compounds, including 3’-Fluoro-3’-deoxycytidine, are gaining attention due to their wide applications in molecular imaging, pharmaceuticals, and materials . The enzymatic synthesis of these compounds, particularly the direct formation of the C-F bond by fluorinase, is a promising area of research . Future research may focus on understanding the significance of enzymatic methods for the synthesis of fluorinated compounds and finding or creating excellent fluoride synthase .
作用機序
Target of Action
3’-Fluoro-3’-deoxycytidine (FdCyd) is a DNA methylation inhibitor . Its primary targets are DNA methyltransferases , enzymes that add a methyl group to the DNA molecule, which can change the activity of a DNA segment without changing the sequence . When methylated, genes can be turned off, and this is a common way to inactivate tumor suppressor genes in cancer .
Mode of Action
FdCyd interacts with its targets by inhibiting their activity, which leads to the demethylation of DNA . This demethylation can reactivate tumor suppressor genes, thereby inhibiting the proliferation of cancer cells . Furthermore, FdCyd activates the DNA damage response pathway . This activation can lead to cell cycle arrest, particularly at the G2/M checkpoint, and upregulation of multiple cancer-related genes .
Biochemical Pathways
The key biochemical pathway affected by FdCyd is the DNA methylation pathway . By inhibiting DNA methyltransferases, FdCyd prevents the addition of a methyl group to the 5C site of the cytosine nucleoside . This action disrupts the normal methylation-demethylation dynamic that is often altered in carcinogenesis . The downstream effect is the reactivation of tumor suppressor genes, which can suppress tumorigenesis .
Pharmacokinetics
The pharmacokinetics of FdCyd involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that many cytidine analogues, like FdCyd, undergo rapid catabolism by cytidine deaminase
Result of Action
The result of FdCyd’s action at the molecular level is the demethylation of DNA and the reactivation of tumor suppressor genes . At the cellular level, this leads to the inhibition of cancer cell proliferation . FdCyd treatment can cause cell cycle arrest at the G2/M checkpoint and upregulate the expression of multiple cancer-related genes .
Action Environment
The action, efficacy, and stability of FdCyd can be influenced by various environmental factors. For instance, the presence of certain enzymes in the cellular environment can affect the metabolism of FdCyd . Additionally, the pH, temperature, and other conditions of the cellular environment can potentially impact the stability and activity of FdCyd
生化学分析
Biochemical Properties
3’-Fluoro-3’-deoxycytidine interacts with various enzymes, proteins, and other biomolecules. It is known to have inhibitory activity towards DNA methylation . This property allows it to influence the expression of multiple cancer-related genes .
Cellular Effects
The effects of 3’-Fluoro-3’-deoxycytidine on various types of cells and cellular processes are significant. It has been found to inhibit HCT116 cells at the G2/M checkpoint and up-regulate the expression of multiple cancer-related genes . This could be due to its inhibitory activity towards DNA methylation .
Molecular Mechanism
The molecular mechanism of action of 3’-Fluoro-3’-deoxycytidine involves its interaction with biomolecules and changes in gene expression. It has been found to activate the DNA damage response pathway . This suggests that 3’-Fluoro-3’-deoxycytidine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
3’-Fluoro-3’-deoxycytidine is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways that 3’-Fluoro-3’-deoxycytidine is involved in is currently limited.
特性
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBNLOZXOHYOP-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154007 | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123402-20-0 | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


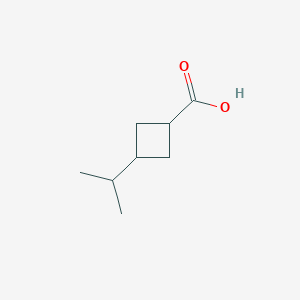
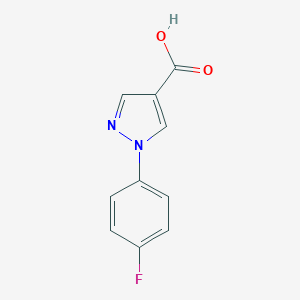
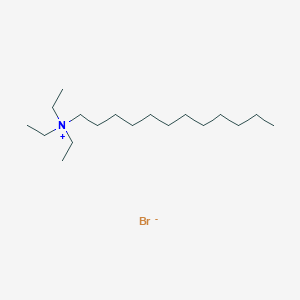
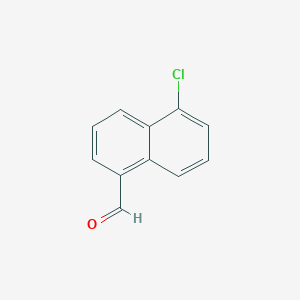

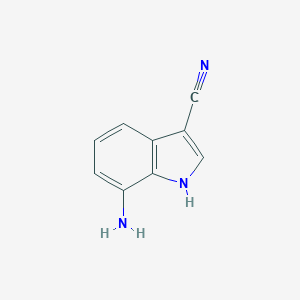

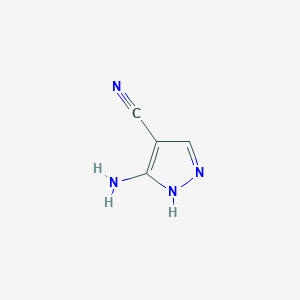



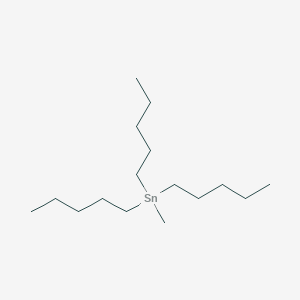
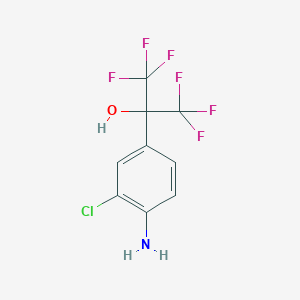
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)
